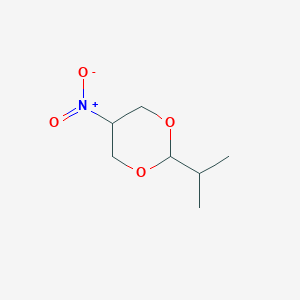
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) is a chemical compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 It is a derivative of 1,3-dioxane, characterized by the presence of a nitro group and an isopropyl group
Preparation Methods
The synthesis of 1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) involves several steps. One common method includes the nitration of 1,3-dioxane derivatives under controlled conditions. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective formation of the nitro compound .
Industrial production methods may involve the continuous flow nitration process, which allows for better control over reaction parameters and scalability. This method ensures a consistent yield and purity of the final product.
Chemical Reactions Analysis
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dioxane ring provides structural stability. The compound’s effects are mediated through its ability to undergo chemical transformations that interact with biological molecules and pathways.
Comparison with Similar Compounds
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) can be compared with other similar compounds such as:
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,trans-(9CI): This isomer differs in the spatial arrangement of its functional groups.
1,3-Dioxane-5-carboxylicacid,2-(1-methylethyl)-(9CI): This compound has a carboxylic acid group instead of a nitro group.
1,3-Dioxane-2-methanol,5-(1-methylethyl)-(9CI): This compound features a hydroxyl group instead of a nitro group.
The uniqueness of 1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-nitro-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C7H13NO4/c1-5(2)7-11-3-6(4-12-7)8(9)10/h5-7H,3-4H2,1-2H3 |
InChI Key |
KPDQVDPNOWIHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OCC(CO1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
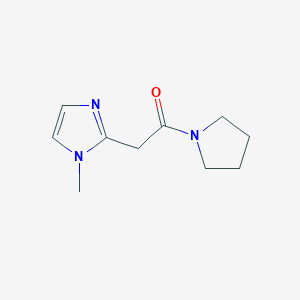
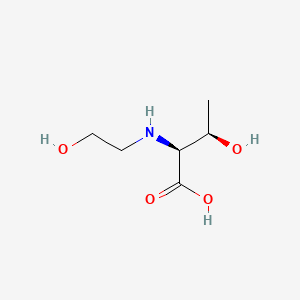
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
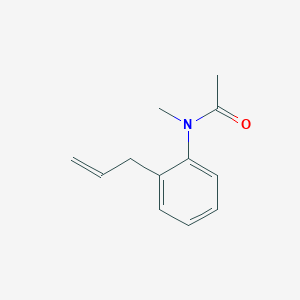
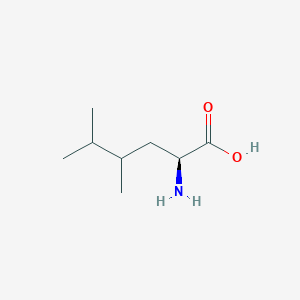
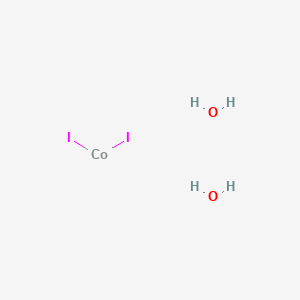
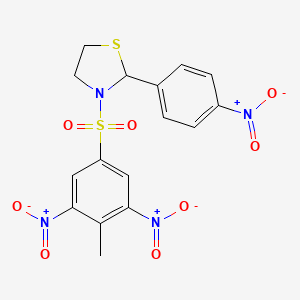
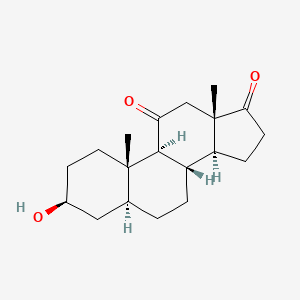

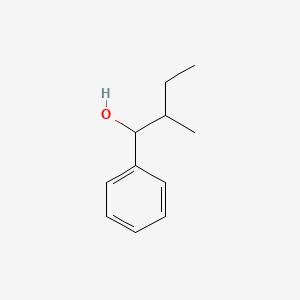
![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)
